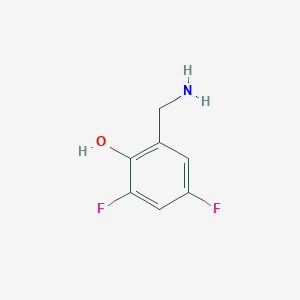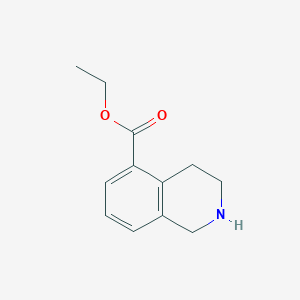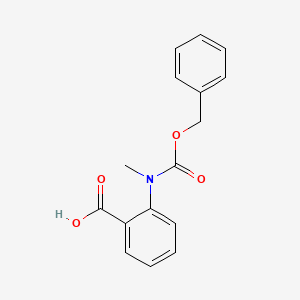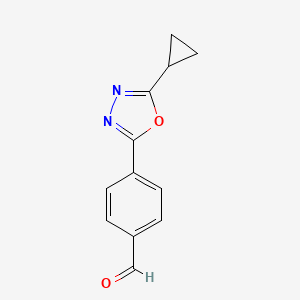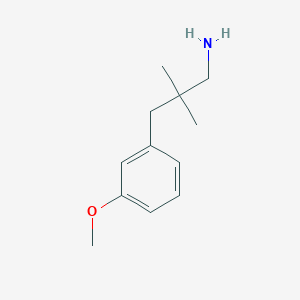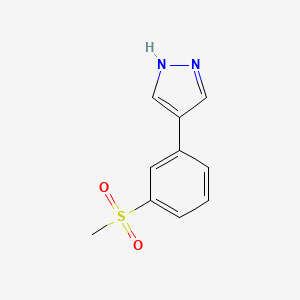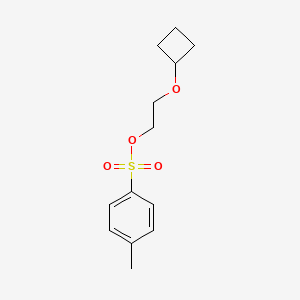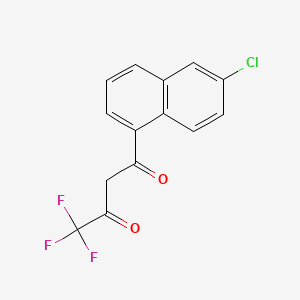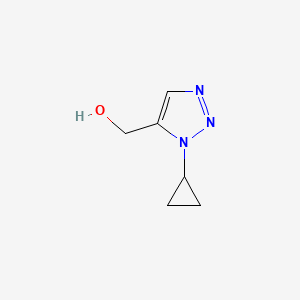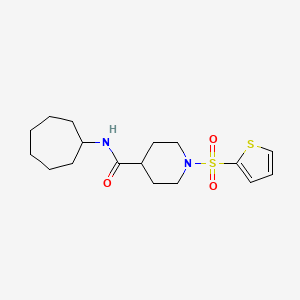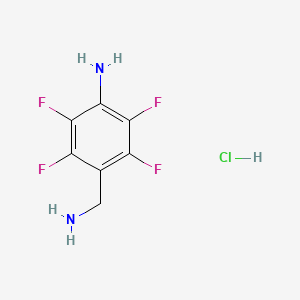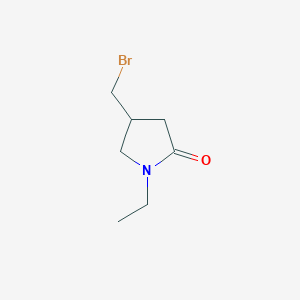
4-(Bromomethyl)-1-ethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-1-ethylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones It is characterized by a bromomethyl group attached to the nitrogen atom of the pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-ethylpyrrolidin-2-one typically involves the bromination of 1-ethylpyrrolidin-2-one. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing side reactions and optimizing the overall efficiency of the process .
化学反応の分析
Types of Reactions
4-(Bromomethyl)-1-ethylpyrrolidin-2-one undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include aldehydes or ketones.
Reduction: The major product is 1-ethylpyrrolidin-2-one.
科学的研究の応用
4-(Bromomethyl)-1-ethylpyrrolidin-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Materials Science: It is utilized in the synthesis of polymers and advanced materials with specific electronic properties.
作用機序
The mechanism of action of 4-(Bromomethyl)-1-ethylpyrrolidin-2-one involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their function. This property is exploited in medicinal chemistry to design drugs that can interact with specific molecular targets, such as enzymes or receptors .
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)-1-ethylpyrrolidin-2-one
- 4-(Iodomethyl)-1-ethylpyrrolidin-2-one
- 4-(Hydroxymethyl)-1-ethylpyrrolidin-2-one
Uniqueness
4-(Bromomethyl)-1-ethylpyrrolidin-2-one is unique due to the reactivity of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This makes it a valuable intermediate in organic synthesis, allowing for more efficient and selective reactions .
特性
分子式 |
C7H12BrNO |
|---|---|
分子量 |
206.08 g/mol |
IUPAC名 |
4-(bromomethyl)-1-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H12BrNO/c1-2-9-5-6(4-8)3-7(9)10/h6H,2-5H2,1H3 |
InChIキー |
KRLNXSMTHLJYCC-UHFFFAOYSA-N |
正規SMILES |
CCN1CC(CC1=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid](/img/structure/B15316941.png)
